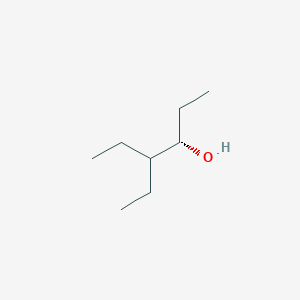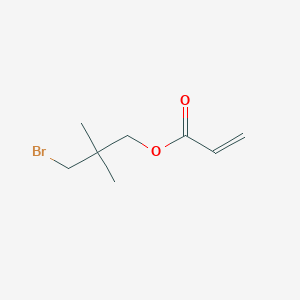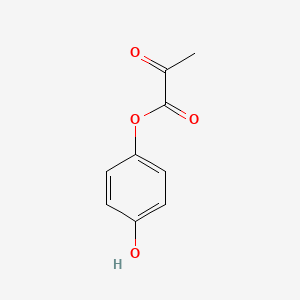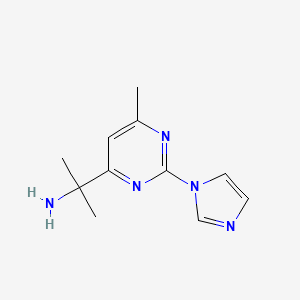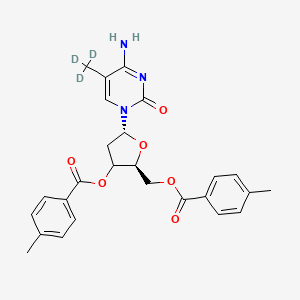
3',5'-Di-p-toluoyl-2'-deoxycytidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 is a deuterated nucleoside analog, primarily used in proteomics research. It has a molecular formula of C26H24D3N3O6 and a molecular weight of 480.53 . This compound is a derivative of 2’-deoxycytidine, where the hydrogen atoms at the 3’ and 5’ positions are replaced with p-toluoyl groups, and the hydrogen at the 2’ position is replaced with deuterium.
Métodos De Preparación
The synthesis of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves multiple steps. One common method includes the protection of the hydroxyl groups at the 3’ and 5’ positions with p-toluoyl groups. This is typically achieved using p-toluoyl chloride in the presence of a base such as pyridine. The deuterium atom at the 2’ position is introduced through a deuterium exchange reaction, often using deuterated solvents . Industrial production methods are similar but scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: This compound is utilized in studies involving DNA replication and repair mechanisms.
Mecanismo De Acción
The mechanism of action of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves its incorporation into DNA during replication. The presence of the p-toluoyl groups and deuterium atom can affect the stability and structure of the DNA, leading to potential disruptions in replication and repair processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound without the p-toluoyl and deuterium modifications.
3’,5’-Di-p-toluoyl-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
3’,5’-Di-p-toluoyl-2’-deoxyadenosine: Similar structure but with an adenine base instead of cytosine.
The uniqueness of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 lies in its specific modifications, which provide distinct properties and applications in research and industry .
Propiedades
Fórmula molecular |
C26H27N3O6 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[4-amino-2-oxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H27N3O6/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)29-13-17(3)23(27)28-26(29)32/h4-11,13,20-22H,12,14H2,1-3H3,(H2,27,28,32)/t20?,21-,22+/m0/s1/i3D3 |
Clave InChI |
VTJIRRIRBAINRZ-APDIKOIMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2CC([C@@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N)C)OC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


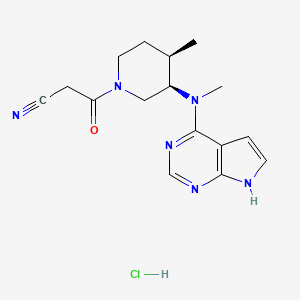
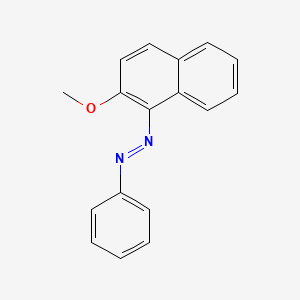

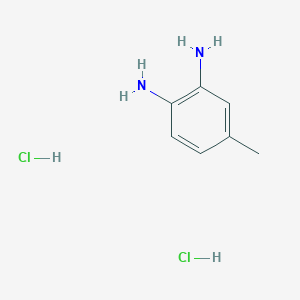
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
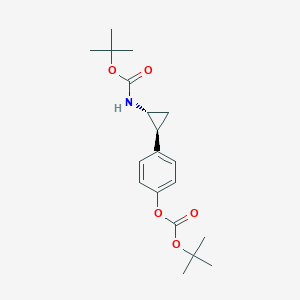
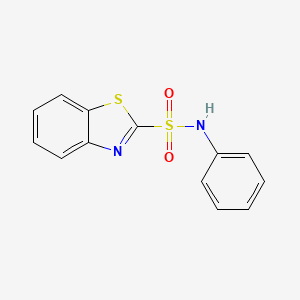
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
